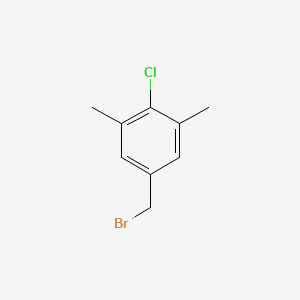

5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene

Description

Properties

Molecular Formula |

C9H10BrCl |

|---|---|

Molecular Weight |

233.53 g/mol |

IUPAC Name |

5-(bromomethyl)-2-chloro-1,3-dimethylbenzene |

InChI |

InChI=1S/C9H10BrCl/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4H,5H2,1-2H3 |

InChI Key |

UGQIZDIPQMLWKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene typically involves the bromination of 2-chloro-1,3-dimethylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the methyl group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines. The reactions are typically carried out in polar solvents like water or ethanol.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Major Products

Nucleophilic Substitution: Products include 2-chloro-1,3-dimethylbenzyl alcohol, 2-chloro-1,3-dimethylbenzonitrile, and 2-chloro-1,3-dimethylbenzylamine.

Oxidation: Products include 2-chloro-1,3-dimethylbenzoic acid and 2-chloro-1,3-dimethylbenzaldehyde.

Reduction: The major product is 2-chloro-1,3-dimethylbenzene.

Scientific Research Applications

5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The chlorine atom and methyl groups on the benzene ring influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Water Solubility (mmol/L) |

|---|---|---|---|---|---|

| 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene | 210576-58-2* | C₉H₁₀BrCl | 241.54 | BrCH₂, Cl, 2×CH₃ | Not reported |

| 5-Bromo-1,3-dichloro-2-methylbenzene | 204930-37-0 | C₇H₅BrCl₂ | 239.93 | Br, 2×Cl, CH₃ | Not reported |

| 2-Bromo-5-chloro-1,3-dimethylbenzene | Not provided | C₈H₈BrCl | 219.51 | Br, Cl, 2×CH₃ | Not reported |

| 5-Bromo-2-iodo-1,3-dimethylbenzene | Not provided | C₈H₈BrI | 302.96 | Br, I, 2×CH₃ | Not reported |

| 5-Bromo-2-chloro-1,3-dinitrobenzene | 51796-82-8 | C₆H₂BrClN₂O₄ | 281.45 | Br, Cl, 2×NO₂ | Insoluble |

*Note: CAS 210576-58-2 corresponds to a thiazole derivative in ; the benzene analog is inferred for comparison.

Key Observations :

- Halogen Type and Position : The substitution of bromine (electron-withdrawing) with iodine (larger, polarizable) in 5-Bromo-2-iodo-1,3-dimethylbenzene increases molecular weight by ~25% and alters reactivity in cross-coupling reactions .

- Electron-Donating vs. Withdrawing Groups : The methyl groups in the target compound enhance solubility in organic solvents compared to nitro-substituted analogs like 5-Bromo-2-chloro-1,3-dinitrobenzene, which is highly insoluble due to strong electron-withdrawing effects .

- Solubility Cut-off Effects : highlights that halogenated benzenes with molar water solubility between 0.10–0.46 mmol/L (e.g., 2-bromo-1,3-dimethylbenzene) exhibit abrupt changes in biological activity, such as GABAA receptor modulation. While solubility data for the target compound is unavailable, its bromomethyl group likely increases lipophilicity compared to simpler halogenated analogs .

Table 2: Reactivity Comparison

| Compound | Reactive Sites | Key Reactions | Applications |

|---|---|---|---|

| This compound | Bromomethyl (C-Br) | Nucleophilic substitution, Suzuki coupling | Drug intermediates, polymer precursors |

| 5-(1-Bromo-2,2,2-trifluoroethyl)-2-chloro-1,3-dimethylbenzene (C36) | Bromo-trifluoroethyl (C-Br) | Radical reactions, fluorination | Fluorinated agrochemicals |

| 5-(2-Bromoethoxy)-2-chloro-1,3-dimethylbenzene | Bromoethoxy chain (C-Br) | Ether cleavage, alkylation | Prodrug synthesis |

| 5-Bromo-2-iodo-1,3-dimethylbenzene | Bromine, iodine | Sequential cross-coupling | Organometallic catalysts |

Key Observations :

- Bromomethyl vs. Bromoethyl : The bromomethyl group in the target compound undergoes faster nucleophilic substitution than the bromoethoxy chain in 5-(2-Bromoethoxy)-2-chloro-1,3-dimethylbenzene due to reduced steric hindrance .

- Fluorinated Analogs : The trifluoroethyl group in C36 () introduces fluorophilic properties, making it suitable for applications requiring metabolic stability or enhanced membrane permeability .

- Multi-Halogen Systems: Compounds like 5-Bromo-2-iodo-1,3-dimethylbenzene leverage differential halogen reactivity (Br vs. I) for stepwise functionalization in organometallic chemistry .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Bromomethyl)-2-chloro-1,3-dimethylbenzene with high regioselectivity?

Methodological Answer: A two-step approach is commonly employed:

Friedel-Crafts alkylation : Start with 1,3-dimethylbenzene (m-xylene) and introduce a chloromethyl group using chloromethylation agents (e.g., paraformaldehyde/HCl) under acidic conditions.

Bromination : Use N-bromosuccinimide (NBS) or HBr with a radical initiator (e.g., AIBN) to selectively brominate the methyl group.

Key Considerations :

Q. How can the structure of this compound be unambiguously characterized?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze coupling patterns (e.g., absence of splitting in bromomethyl protons due to steric hindrance from adjacent methyl groups).

- X-ray crystallography : Resolve spatial arrangement of substituents (e.g., dihedral angles between benzene and substituents) .

- Elemental analysis : Verify C/H/Br/Cl ratios (±0.3% tolerance).

Data Table :

| Technique | Key Observations |

|---|---|

| 1H NMR | δ 2.35 (s, 6H, CH3), δ 4.45 (s, 2H, BrCH2) |

| 13C NMR | δ 21.1 (CH3), δ 33.8 (BrCH2), δ 138.5 (C-Cl) |

| X-ray | Dihedral angle: 83.2° between benzene and methyl groups |

Advanced Research Questions

Q. How do steric effects from 1,3-dimethyl groups influence the reactivity of the bromomethyl group in nucleophilic substitutions?

Methodological Answer:

- Computational analysis : Use DFT calculations (e.g., Gaussian 16) to model steric maps and electron density. The 1,3-dimethyl groups create steric hindrance, reducing accessibility of the bromomethyl group.

- Experimental validation : Compare reaction rates with less hindered analogs (e.g., 5-(Bromomethyl)-2-chlorobenzene). For SN2 reactions, bulky nucleophiles (e.g., tert-butoxide) show reduced efficiency.

Case Study : - Reaction with NaN3 in DMF yields 5-(Azidomethyl)-2-chloro-1,3-dimethylbenzene at 60% efficiency (vs. 85% for non-methylated analog) .

Q. What strategies mitigate competing elimination pathways during functionalization of the bromomethyl group?

Methodological Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.

- Temperature control : Maintain reactions below 40°C to suppress β-hydride elimination.

- Additives : Add crown ethers (e.g., 18-crown-6) to enhance nucleophilicity of anions.

Example : - Reaction with KCN in THF at 25°C yields 5-(Cyanomethyl)-2-chloro-1,3-dimethylbenzene with 75% yield; higher temperatures (>50°C) lead to 20% elimination byproducts .

Q. How can computational modeling predict the compound’s applicability in metal-catalyzed cross-coupling reactions?

Methodological Answer:

- DFT studies : Calculate bond dissociation energies (BDEs) for C-Br (e.g., ~65 kcal/mol) and C-Cl (~85 kcal/mol) to predict reactivity in Suzuki-Miyaura couplings.

- Ligand screening : Simulate Pd-catalyzed coupling with arylboronic acids; bulky ligands (e.g., SPhos) improve selectivity for C-Br over C-Cl.

Data Table :

| Reaction | Conditions | Yield (%) |

|---|---|---|

| Suzuki (C-Br) | Pd(OAc)2, SPhos, K2CO3, DMF/H2O | 82 |

| Ullmann (C-Cl) | CuI, 1,10-phenanthroline, DMSO | <10 |

Contradictory Data Analysis

Q. Conflicting reports exist on the stability of the bromomethyl group under acidic conditions. How can this be resolved?

Methodological Answer:

- Controlled hydrolysis : Compare degradation rates in HCl (0.1–2 M) at 25–60°C.

- Mechanistic probes : Use isotopic labeling (e.g., D2O) to track H/D exchange at the bromomethyl site.

Findings : - At pH < 2, rapid hydrolysis to 5-(Hydroxymethyl)-2-chloro-1,3-dimethylbenzene occurs (t1/2 = 2 h at 50°C).

- Stabilization strategies: Add NaBr (0.1 M) to suppress acid-catalyzed cleavage .

Safety and Handling

Q. What precautions are critical when handling this compound?

Methodological Answer:

- Storage : Keep at 2–8°C in amber glass under inert gas (Ar/N2) to prevent light/oxygen degradation.

- PPE : Use nitrile gloves, fume hood, and explosion-proof refrigeration.

- First aid : For inhalation, administer 100% O2; for skin contact, wash with 10% Na2S2O3 solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.